REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[N:13]=[CH:12][N:11]=[C:10]2[N:19]1[CH2:24][CH2:23][CH:22]([CH2:25][CH2:26]O)[CH2:21][CH2:20]1>C(O)C.C(N(CC)CC)C>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[N:13]=[CH:12][N:11]=[C:10]2[N:19]1[CH2:24][CH2:23][CH:22]([CH2:25][CH2:26][Br:2])[CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
1-(6,7-dimethoxyquinazolin-4-yl)-4-(2-hydroxyethyl)piperidine
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)N1CCC(CC1)CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours the volatile material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×50 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) extracts
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on "Florisil" (Trade Mark, Hopkin and Williams)
|
Type
|
WASH
|
Details
|
eluting with chloroform
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)N1CCC(CC1)CCBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |